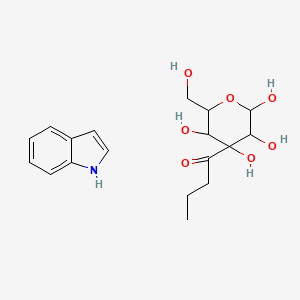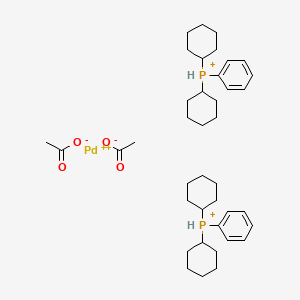
Di(acetato)dicyclohexylphenylphosphinepalladium(II), polymer-bound FibreCat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(acetato)dicyclohexylphenylphosphinepalladium(II), polymer-bound FibreCat is a palladium-based catalyst used in various organic synthesis reactions. This compound is particularly known for its application in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential in the formation of carbon-carbon bonds. The polymer-bound nature of this catalyst allows for easy separation and recycling, making it a valuable tool in both academic and industrial settings .
Preparation Methods
The synthesis of Di(acetato)dicyclohexylphenylphosphinepalladium(II), polymer-bound FibreCat typically involves the following steps:
Ligand Preparation: The ligand, dicyclohexylphenylphosphine, is synthesized through the reaction of cyclohexylmagnesium bromide with phenylphosphine.
Palladium Complex Formation: The ligand is then reacted with palladium acetate to form the palladium complex.
Polymer Binding: The palladium complex is bound to a polymer support, such as polystyrene, through a process that ensures the catalyst is evenly distributed and firmly attached to the polymer
Chemical Reactions Analysis
Di(acetato)dicyclohexylphenylphosphinepalladium(II), polymer-bound FibreCat is involved in several types of chemical reactions:
Cross-Coupling Reactions: This catalyst is widely used in Suzuki-Miyaura, Heck, Sonogashira, and Stille coupling reactions. These reactions typically involve the formation of carbon-carbon bonds between aryl halides and organometallic reagents.
Common Reagents and Conditions: Typical reagents include aryl halides, boronic acids, and organostannanes. The reactions are usually carried out in the presence of a base, such as potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials
Scientific Research Applications
Di(acetato)dicyclohexylphenylphosphinepalladium(II), polymer-bound FibreCat has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through cross-coupling reactions.
Biology: The catalyst is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the synthesis of key intermediates.
Industry: The catalyst is employed in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Di(acetato)dicyclohexylphenylphosphinepalladium(II), polymer-bound FibreCat involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Reductive Elimination: The final step is reductive elimination, where the palladium catalyst is regenerated, and the desired biaryl product is formed
Comparison with Similar Compounds
Di(acetato)dicyclohexylphenylphosphinepalladium(II), polymer-bound FibreCat is unique compared to other similar compounds due to its polymer-bound nature, which allows for easy separation and recycling. Similar compounds include:
Tetrakis(triphenylphosphine)palladium(0): A homogeneous catalyst used in similar cross-coupling reactions but lacks the ease of separation and recycling.
Triphenylphosphine palladium(II) dichloride: Another palladium-based catalyst used in cross-coupling reactions but is not polymer-bound.
Pd EnCat® 40: A polymer-bound palladium catalyst with similar applications but different ligand structures
Properties
IUPAC Name |
dicyclohexyl(phenyl)phosphanium;palladium(2+);diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H3,(H,3,4);/q;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPMCQZOUJSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62O4P2Pd+2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
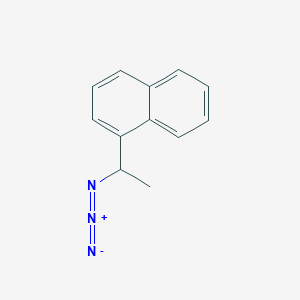
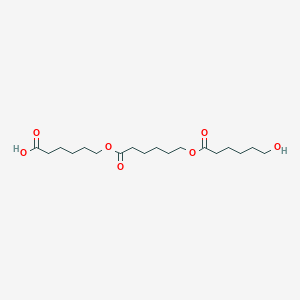
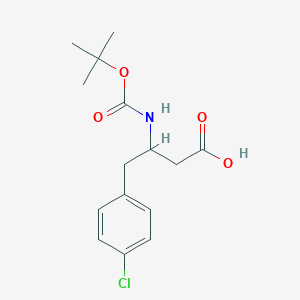
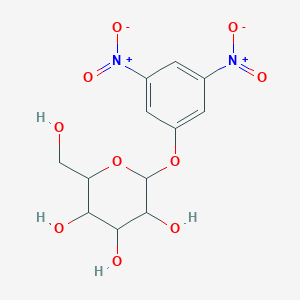
![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)
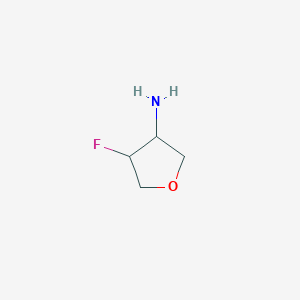
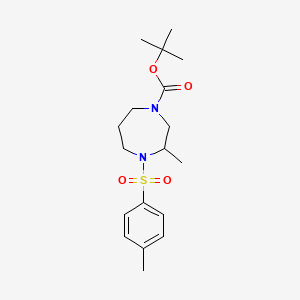
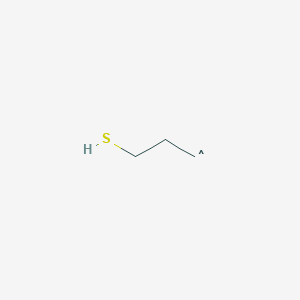
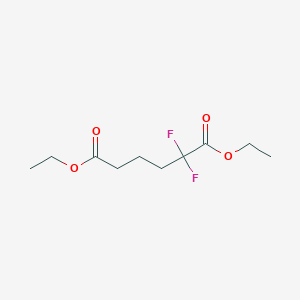
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12289047.png)
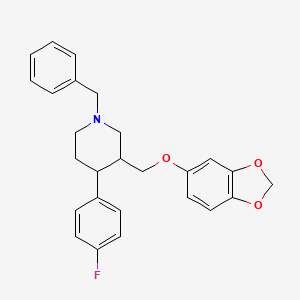
![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)

